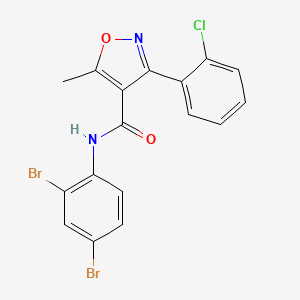![molecular formula C24H31N3O5S B12479766 4-cyano-N,N-diethyl-3-methyl-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B12479766.png)
4-cyano-N,N-diethyl-3-methyl-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a cyano group, diethylamino groups, and a triethoxybenzamido substituent on a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Attachment of the Diethylamino Groups: Diethylamine can be reacted with the intermediate compounds to introduce the diethylamino groups.
Addition of the Triethoxybenzamido Group: The triethoxybenzamido group can be attached through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, carbodiimides for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and amide functionalities allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE: Similar structure but with trimethoxy groups instead of triethoxy groups.
4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIFLUOROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE: Similar structure but with trifluoro groups instead of triethoxy groups.
Uniqueness
The uniqueness of 4-CYANO-N,N-DIETHYL-3-METHYL-5-(3,4,5-TRIETHOXYBENZAMIDO)THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzamido group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C24H31N3O5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H31N3O5S/c1-7-27(8-2)24(29)21-15(6)17(14-25)23(33-21)26-22(28)16-12-18(30-9-3)20(32-11-5)19(13-16)31-10-4/h12-13H,7-11H2,1-6H3,(H,26,28) |
InChI Key |
XOZKBEJQYFPECT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B12479683.png)

![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12479722.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12479725.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12479732.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B12479736.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479737.png)

![3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide](/img/structure/B12479741.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B12479745.png)
![N~1~-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12479751.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline](/img/structure/B12479756.png)
![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)

